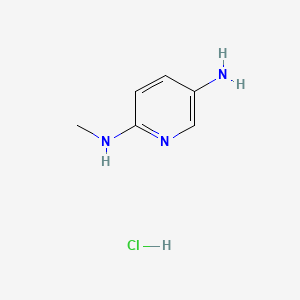

N2-Methylpyridine-2,5-diamine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-N-methylpyridine-2,5-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-8-6-3-2-5(7)4-9-6;/h2-4H,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXDVYASAYEGGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735143 | |

| Record name | N~2~-Methylpyridine-2,5-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439899-22-5, 117879-51-3 | |

| Record name | 2,5-Pyridinediamine, N2-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~2~-Methylpyridine-2,5-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N2-Methylpyridine-2,5-diamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for N2-Methylpyridine-2,5-diamine hydrochloride, a valuable building block in pharmaceutical and chemical research. The synthesis is presented as a three-step process, commencing with the nitration of 2-aminopyridine, followed by selective N-methylation, and culminating in the reduction of the nitro group and subsequent hydrochloride salt formation. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visual diagrams to elucidate the reaction pathway and workflow.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step sequence starting from commercially available 2-aminopyridine.

Step 1: Nitration of 2-Aminopyridine

The initial step involves the electrophilic nitration of 2-aminopyridine to introduce a nitro group at the 5-position of the pyridine ring, yielding 2-amino-5-nitropyridine. This reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid.

Step 2: N-Methylation of 2-Amino-5-nitropyridine

The secondary amine of 2-amino-5-nitropyridine is then selectively methylated to form N-methyl-5-nitropyridin-2-amine. This can be achieved using a strong base to deprotonate the amine followed by reaction with a methylating agent.

Step 3: Reduction of the Nitro Group and Hydrochloride Salt Formation

The final step involves the reduction of the nitro group of N-methyl-5-nitropyridin-2-amine to an amino group, yielding N2-methylpyridine-2,5-diamine. This is commonly accomplished via catalytic hydrogenation. The resulting free base is then converted to its hydrochloride salt to improve stability and handling.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-nitropyridine

This protocol is based on a reported procedure for the nitration of 2-aminopyridine.[1]

Materials:

-

2-Aminopyridine

-

Dichloroethane

-

Concentrated Sulfuric Acid

-

Fuming Nitric Acid

-

Ice water

Procedure:

-

In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of dichloroethane with stirring.

-

Cool the mixture to below 10 °C.

-

Slowly add a pre-mixed and cooled solution of 45.17 g of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture over 60-120 minutes, ensuring the temperature remains below 10 °C. The reaction mixture will turn from light yellow to red-wine color.

-

After the addition is complete, allow the reaction to proceed for 12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the mixture with water until the pH of the aqueous layer is 5.8.

-

Separate the organic layer and recover the dichloroethane under reduced pressure.

-

Slowly pour the residue into ice water to precipitate a dark yellow solid.

-

Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine.

Quantitative Data:

Step 2: Synthesis of N-Methyl-5-nitropyridin-2-amine

This is a general procedure for N-methylation and may require optimization for this specific substrate. It is based on the methylation of N-protected amino acids using sodium hydride and methyl iodide.[2]

Materials:

-

2-Amino-5-nitropyridine

-

Dry Tetrahydrofuran (THF)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Methyl Iodide (CH₃I)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 2-amino-5-nitropyridine (1 equivalent) in dry THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data:

-

Yield and purity are not reported for this specific reaction and would need to be determined experimentally.

Step 3: Synthesis of this compound

This is a general procedure for the reduction of a nitro group via catalytic hydrogenation and subsequent salt formation.

Materials:

-

N-Methyl-5-nitropyridin-2-amine

-

Methanol or Ethanol

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)

Procedure: a) Reduction of the Nitro Group:

-

Dissolve N-methyl-5-nitropyridin-2-amine (1 equivalent) in methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium).

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or HPLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude N2-methylpyridine-2,5-diamine.

b) Hydrochloride Salt Formation:

-

Dissolve the crude N2-methylpyridine-2,5-diamine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

-

Slowly add a solution of hydrochloric acid in the same solvent with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Quantitative Data:

-

Yield and purity are not reported for this specific sequence and would need to be determined experimentally.

Data Presentation

Table 1: Summary of Reactants and Products

| Step | Starting Material | Reagents | Product |

| 1 | 2-Aminopyridine | Conc. H₂SO₄, Fuming HNO₃, Dichloroethane | 2-Amino-5-nitropyridine |

| 2 | 2-Amino-5-nitropyridine | NaH, CH₃I, THF | N-Methyl-5-nitropyridin-2-amine |

| 3 | N-Methyl-5-nitropyridin-2-amine | H₂, 10% Pd/C, Methanol/Ethanol, HCl | This compound |

Table 2: Reported Quantitative Data for Step 1

| Parameter | Value | Reference |

| Yield | 91.67% | [1] |

| Purity (HPLC) | 98.66% | [1] |

Visualizations

Diagram 1: Overall Synthesis Pathway

Caption: Three-step synthesis of this compound.

Diagram 2: Experimental Workflow

Caption: Detailed workflow for the synthesis of the target compound.

Disclaimer: The provided experimental protocols for steps 2 and 3 are based on general chemical principles and may require optimization for the specific substrates described. It is recommended that these procedures be carried out by qualified chemists in a well-equipped laboratory, with appropriate safety precautions in place.

References

Technical Guide: Physicochemical Properties of N2-Methylpyridine-2,5-diamine HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N2-Methylpyridine-2,5-diamine hydrochloride. The information is curated for researchers in chemistry and drug development, presenting key data, experimental methodologies, and relevant biological context.

Core Physicochemical Properties

N2-Methylpyridine-2,5-diamine HCl is a heterocyclic amine of interest in medicinal chemistry and as a building block in organic synthesis. A summary of its key physicochemical properties is presented below.

| Property | Value | Remarks |

| IUPAC Name | 2-(Methylamino)pyridine-5-amine hydrochloride | |

| CAS Number | 117879-51-3[1] | For hydrochloride salt |

| 28020-36-2 | For free base | |

| Molecular Formula | C₆H₁₀ClN₃[2] | |

| Molecular Weight | 159.62 g/mol [2] | |

| Melting Point | 239-241 °C[2] | |

| Boiling Point | Data not available | Predicted BP for the related N2,N2-dimethyl derivative is 283.4 ± 20.0 °C[3] |

| Solubility | Data not available | The related N2,N2-dimethyl derivative is slightly soluble in water (~10 g/L at 25°C)[3] |

| LogP (Octanol/Water) | -0.00569 | For free base |

| pKa | Data not available | Predicted pKa for the related N2,N2-dimethyl derivative is ~7.87[3] |

Potential Biological Activity: MmpL3 Inhibition

While direct signaling pathway involvement for N2-Methylpyridine-2,5-diamine HCl is not extensively documented, related pyridine-2-methylamine derivatives have been identified as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3)[4]. MmpL3 is an essential transporter in Mycobacterium tuberculosis, responsible for exporting trehalose monomycolate (TMM), a key precursor for the mycobacterial outer membrane[5][6][7]. Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death. The mechanism of inhibition by various compounds targeting MmpL3 can be direct binding or, more commonly, the dissipation of the proton-motive force (PMF) that powers the transporter[5][8].

References

- 1. 117879-51-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. This compound [acrospharma.co.kr]

- 3. Buy N2,N2-Dimethylpyridine-2,5-diamine | 4928-43-2 [smolecule.com]

- 4. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Portal [researchworks.creighton.edu]

- 7. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

N2-Methylpyridine-2,5-diamine hydrochloride CAS 117879-51-3 properties

CAS Number: 117879-51-3

This technical guide provides a summary of the known properties, safety, and handling information for N2-Methylpyridine-2,5-diamine hydrochloride. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and its Free Base

| Property | Value (Hydrochloride Salt) | Value (Free Base) | Reference(s) |

| CAS Number | 117879-51-3 | 28020-36-2 | [2] |

| Molecular Formula | C6H9N3.HCl | C6H9N3 | [3][4] |

| Molecular Weight | 159.62 g/mol | 123.16 g/mol | [1][4] |

| Melting Point | 239-241 °C | Not available | [1] |

| Solubility | Soluble in water | Not available |

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) for this compound are not widely available in peer-reviewed literature or public spectral databases. Researchers are advised to acquire their own analytical data for structural confirmation and purity assessment.

Applications in Research

This compound is primarily utilized in a research and development setting. Its main applications are reported as:

-

Reference Standard: It can be used as a reference substance for drug impurities.[3]

-

Biomedical Reagent: It serves as a reagent in various biomedical research applications.[3]

Due to the limited publicly available information, specific signaling pathways or detailed biological activities involving this compound cannot be described at this time.

Safety and Handling

While a specific, comprehensive safety and hazard profile for this compound is not available, general laboratory safety precautions should be strictly followed when handling this and any other chemical reagent.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended short-term storage is at -4°C (1-2 weeks), and long-term storage is at -20°C (1-2 years).[3]

For related compounds like N2,N2-dimethylpyridine-2,5-diamine, GHS hazard statements include warnings for being harmful if swallowed, causing skin irritation, and potentially causing serious eye damage and respiratory irritation.[5] Users should handle this compound with similar caution.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis or specific use of this compound are not available in the public domain. Researchers planning to use this compound would need to develop and validate their own experimental procedures based on general chemical principles and the intended application.

Due to the absence of published experimental workflows or signaling pathway information, the mandatory visualization requirement using Graphviz cannot be fulfilled.

References

Navigating the Solubility of N2-Methylpyridine-2,5-diamine Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the solubility of N2-Methylpyridine-2,5-diamine hydrochloride in organic solvents, a critical parameter for its application in pharmaceutical and chemical research. Directed at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of available data, detailed experimental protocols for solubility determination, and comparative data for a structurally related compound to guide solvent selection and experimental design.

Executive Summary

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents has not been identified in publicly accessible scientific literature. The following section provides solubility data for a structurally similar compound, 2-Aminopyridine, to offer a comparative perspective. Researchers are strongly advised to determine the experimental solubility of this compound for their specific applications.

Comparative Solubility Data: 2-Aminopyridine

The following table summarizes the mole fraction solubility of 2-Aminopyridine in a range of organic solvents at different temperatures. This data can be a useful starting point for selecting potential solvents for this compound.[1]

| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |

| Methanol | 273.15 | 298.3 |

| 283.15 | 389.1 | |

| 293.15 | 509.8 | |

| 303.15 | 665.4 | |

| 313.15 | 861.2 | |

| Ethanol | 273.15 | 245.7 |

| 283.15 | 321.9 | |

| 293.15 | 425.6 | |

| 303.15 | 562.3 | |

| 313.15 | 741.8 | |

| N,N-Dimethylformamide (DMF) | 273.15 | 352.1 |

| 283.15 | 455.9 | |

| 293.15 | 589.7 | |

| 303.15 | 761.3 | |

| 313.15 | 978.5 | |

| Acetonitrile | 273.15 | 49.8 |

| 283.15 | 68.9 | |

| 293.15 | 94.5 | |

| 303.15 | 128.7 | |

| 313.15 | 174.3 | |

| Acetone | 288.15 | 158.0 |

| 293.15 | 201.0 | |

| 298.15 | 253.0 | |

| 303.15 | 316.0 | |

| 313.15 | 473.0 | |

| Chloroform | 288.15 | 289.0 |

| 293.15 | 351.0 | |

| 298.15 | 423.0 | |

| 303.15 | 506.0 | |

| 318.15 | 698.0 | |

| Ethyl Acetate | 288.15 | 65.0 |

| 293.15 | 82.0 | |

| 303.15 | 128.0 | |

| 313.15 | 194.0 | |

| 323.15 | 290.0 |

Experimental Protocols for Solubility Determination

The following section details the isothermal shake-flask method, a widely used and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[2]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents of appropriate purity

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Apparatus for solvent removal (e.g., rotary evaporator or vacuum oven)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis (optional)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the vial to stand in the constant temperature bath for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed container. The filter and syringe should be pre-equilibrated to the experimental temperature to prevent precipitation.

-

-

Gravimetric Analysis:

-

Accurately weigh the container with the filtered saturated solution.

-

Carefully evaporate the solvent to dryness using a rotary evaporator or a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it again to determine the mass of the dissolved solute.

-

-

Chromatographic Analysis (Alternative to Gravimetric):

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of the solute. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Gravimetric Method: Calculate the solubility as the mass of the dissolved solute per volume (e.g., g/L) or mass (e.g., g/100 g solvent) of the solvent.

-

Chromatographic Method: Calculate the concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Experimental workflow for determining the solubility of a compound using the isothermal shake-flask method.

References

N2-Methylpyridine-2,5-diamine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Methylpyridine-2,5-diamine hydrochloride, with the Chemical Abstracts Service (CAS) number 117879-51-3, is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural features, incorporating a pyridine ring with amino and methylamino substituents, make it a versatile building block for the synthesis of more complex molecules with potential biological activity. This technical guide provides a summary of the available physicochemical data for this compound.

Physicochemical Properties

A comprehensive search of scientific literature, chemical databases, and commercial supplier information did not yield a specific melting point for this compound. While the compound is commercially available, publicly accessible Certificates of Analysis detailing its physical properties, including the melting point, were not found.

For reference, data for a structurally related, unmethylated analog is presented in the table below. It is crucial to note that the presence of the N2-methyl group in the title compound will influence its physical properties, and therefore, the data for the analog should be considered as an estimation only.

Table 1: Physicochemical Data for a Structurally Related Compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Pyridine-2,5-diamine | 4318-76-7 | C₅H₇N₃ | 109.13 | 106-109 |

Experimental Protocols

Due to the absence of published experimental studies detailing the synthesis and characterization of this compound, a specific experimental protocol for its melting point determination cannot be provided.

In general, the melting point of a solid crystalline substance is determined using one of the following standard laboratory methods:

-

Capillary Melting Point Method: A small, powdered sample of the compound is packed into a thin-walled capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the substance melts is observed and recorded.

-

Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The melting point is determined from the peak of the endothermic transition in the DSC thermogram.

A generalized workflow for the determination of a melting point is illustrated in the diagram below.

Figure 1. Generalized workflow for melting point determination.

Signaling Pathways and Logical Relationships

As a chemical intermediate, this compound is not typically associated with specific biological signaling pathways. Its utility lies in its incorporation into larger molecules that are designed to interact with biological targets. The logical relationship in its application is therefore one of chemical synthesis, where it serves as a starting material or key intermediate.

The following diagram illustrates the logical flow from a starting material like this compound to a potential drug candidate.

Figure 2. Logical flow from a chemical intermediate to a lead compound.

Conclusion

While a specific melting point for this compound is not available in the public domain, this technical guide provides context for its role as a chemical building block in drug discovery and outlines standard methodologies for the determination of this important physicochemical property. Researchers working with this compound are advised to perform their own characterization to determine its melting point and other physical properties.

Spectroscopic Analysis of N2-Methylpyridine-2,5-diamine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectral characteristics of N2-Methylpyridine-2,5-diamine hydrochloride (CAS No: 117879-51-3). Due to the limited public availability of experimental spectral data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and analysis of analogous compounds. Detailed experimental protocols for obtaining such spectra are also provided, along with a visual workflow for spectroscopic analysis, to aid researchers in the characterization of this and similar molecules.

Introduction

This compound is a substituted pyridine derivative of interest in various fields of chemical and pharmaceutical research. The structural elucidation and confirmation of such compounds heavily rely on a combination of spectroscopic techniques, including NMR, IR, and MS. This guide aims to provide a foundational understanding of the expected spectral data for this molecule and the methodologies to acquire it.

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) and carbon-13 (¹³C) NMR spectra are crucial for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.5-7.7 | d | 1H | H-6 (Pyridine ring) |

| ~6.8-7.0 | dd | 1H | H-4 (Pyridine ring) |

| ~6.3-6.5 | d | 1H | H-3 (Pyridine ring) |

| ~5.0-6.0 (broad) | s | 3H | -NH₃⁺ |

| ~4.5-5.5 (broad) | s | 1H | -NHCH₃ |

| ~2.7-2.9 | s | 3H | -CH₃ |

Note: The presence of the hydrochloride salt will lead to protonation, likely at the pyridine nitrogen and the amino groups, causing significant downfield shifts and peak broadening, especially for the NH protons. The exact chemical shifts are highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~150-155 | C-2 (Pyridine ring) |

| ~140-145 | C-5 (Pyridine ring) |

| ~135-140 | C-6 (Pyridine ring) |

| ~115-120 | C-4 (Pyridine ring) |

| ~105-110 | C-3 (Pyridine ring) |

| ~28-32 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (primary and secondary amines/ammonium) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium-Weak | Aliphatic C-H stretching (-CH₃) |

| 1650-1580 | Strong | N-H bending (primary amine/ammonium) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| 1350-1250 | Medium | C-N stretching (aromatic amine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₆H₉N₃·HCl |

| Molecular Weight | 159.62 g/mol |

| Nominal Mass of the Free Base [M]⁺ | 123 |

| Expected m/z for the Protonated Molecule [M+H]⁺ | 124 |

Note: In a typical ESI-MS experiment, the hydrochloride salt will dissociate, and the free base will be observed, usually as the protonated molecule [M+H]⁺.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data.

NMR Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure complete dissolution.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

The residual solvent peak is used as an internal reference.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024 or more scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage) to achieve good signal intensity and minimize fragmentation.

-

Visualization of Spectroscopic Workflow

The following diagrams illustrate the general workflow and logical relationships in spectroscopic analysis for structural elucidation.

Caption: General workflow for spectroscopic analysis.

Caption: Logical roles of spectroscopic methods.

Conclusion

While experimental spectra for this compound are not widely accessible, this guide provides a robust framework of expected spectral data based on its chemical structure. The detailed protocols and workflows presented herein offer a comprehensive resource for researchers engaged in the synthesis and characterization of this and related compounds, facilitating efficient and accurate structural elucidation in a laboratory setting.

N2-Methylpyridine-2,5-diamine Hydrochloride: A Technical Overview of a Sparsely Characterized Molecule

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a summary of the currently available technical information regarding the molecular structure and conformation of N2-Methylpyridine-2,5-diamine hydrochloride. Despite its availability as a chemical reagent and its notation as a drug impurity reference standard, detailed experimental data on its three-dimensional structure, conformational analysis, and specific biological activity are notably absent in the public domain. This guide, therefore, collates the existing fundamental data and proposes a potential synthetic pathway based on established chemical methodologies for analogous compounds. The significant gaps in the experimental characterization of this molecule represent an opportunity for further research.

Introduction

This compound is a heterocyclic compound with the chemical formula C6H10ClN3. It is structurally characterized by a pyridine ring substituted with a methylamino group at the 2-position and an amino group at the 5-position, presented as a hydrochloride salt. While commercially available and indexed with a CAS number of 117879-51-3, a thorough review of scientific literature and chemical databases reveals a significant lack of in-depth structural and functional characterization. This document aims to present the known information and highlight areas where further investigation is required.

Molecular Identity and Physicochemical Properties

The fundamental properties of N2-Methylpyridine-2,5-diamine and its hydrochloride salt have been compiled from various chemical databases.

| Property | Value | Source |

| Compound Name | This compound | - |

| CAS Number | 117879-51-3 | [1] |

| Molecular Formula | C6H9N3・HCl | [1] |

| Molecular Weight | 159.62 g/mol | - |

| Canonical SMILES | CNC1=NC=C(C=C1)N.Cl | - |

| InChIKey | GGXDVYASAYEGGV-UHFFFAOYSA-N | - |

| Free Base Formula | C6H9N3 | [2][3] |

| Free Base Mol. Weight | 123.16 g/mol | [2][3] |

Note: The majority of available data pertains to the free base, N2-Methylpyridine-2,5-diamine. Specific experimental data for the hydrochloride salt is limited.

Molecular Structure and Conformation: A Call for Data

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), yielded no publicly available crystal structure for this compound. The absence of a crystal structure precludes a detailed, experimentally verified analysis of its three-dimensional geometry, including:

-

Bond Lengths and Angles: Precise measurements of the covalent bonds and the angles between them are currently unknown.

-

Dihedral Angles and Conformation: The rotational conformation of the methylamino and amino substituents relative to the pyridine ring has not been experimentally determined. This includes the planarity of the molecule and the orientation of the methyl group.

-

Intermolecular Interactions: In the solid state, the nature of the hydrogen bonding network and other non-covalent interactions, which would be dictated by the hydrochloride salt form, remains uncharacterized.

Similarly, no detailed spectroscopic or computational studies focused on the conformational analysis of this specific molecule have been found in the peer-reviewed literature.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies (Generalized)

The following are generalized protocols for the key transformations in the proposed synthetic pathway. These are not specific to the target molecule and would require optimization.

Step 1: Nitration of 2-Aminopyridine

-

Objective: To introduce a nitro group at the 5-position of the pyridine ring.

-

General Protocol: 2-Aminopyridine is dissolved in concentrated sulfuric acid and cooled in an ice bath. A nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. The amino group directs the electrophilic nitration to the 3- and 5-positions. The 5-nitro isomer is typically the major product and can be separated from the 3-nitro isomer by methods such as fractional crystallization or chromatography. The reaction mixture is carefully quenched with ice and neutralized to precipitate the product.[4][5][6]

Step 2: N-Methylation of 2-Amino-5-nitropyridine

-

Objective: To selectively introduce a methyl group onto the exocyclic amino group at the 2-position.

-

General Protocol: Selective N-methylation of an aminopyridine can be challenging due to the potential for over-alkylation. One approach involves the use of a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base (e.g., sodium hydride, potassium carbonate) in an inert solvent. Reaction conditions such as temperature and stoichiometry must be carefully controlled to favor mono-methylation. Alternative methods, such as reductive amination with formaldehyde and a reducing agent, or transition-metal-catalyzed methylation using methanol, could also be explored for higher selectivity.[7][8][9][10]

Step 3: Reduction of the Nitro Group

-

Objective: To convert the nitro group at the 5-position to an amino group.

-

General Protocol: The nitro group of N2-Methyl-5-nitropyridine-2-amine can be reduced to a primary amine using various standard methods. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a common and effective method. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl2) in concentrated hydrochloric acid, or iron powder in acetic acid, can be employed.[11]

Step 4: Hydrochloride Salt Formation

-

Objective: To convert the free base, N2-Methylpyridine-2,5-diamine, into its hydrochloride salt.

-

General Protocol: The purified N2-Methylpyridine-2,5-diamine free base is dissolved in a suitable organic solvent (e.g., ethanol, isopropanol, or diethyl ether). A solution of hydrogen chloride in the same or a compatible solvent is then added, or gaseous hydrogen chloride is bubbled through the solution. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the specific biological activities of this compound or its involvement in any signaling pathways. While many aminopyridine derivatives are known to exhibit a wide range of biological effects, including acting as enzyme inhibitors or receptor modulators, any potential activity of this specific compound remains speculative and requires experimental validation.

Conclusion and Future Directions

This compound is a compound for which only basic identifying information is publicly available. There is a significant opportunity for the scientific community to contribute to a more complete understanding of this molecule. Key areas for future research include:

-

Single-Crystal X-ray Diffraction: To provide definitive experimental data on its molecular structure, conformation, and intermolecular interactions.

-

Spectroscopic Analysis: Detailed 1H NMR, 13C NMR, and IR spectroscopic studies with full signal assignments would provide valuable structural information in solution and solid states.

-

Computational Modeling: Density functional theory (DFT) or other computational methods could be employed to predict the stable conformations and electronic properties of the molecule, which could then be correlated with experimental findings.

-

Biological Screening: A systematic evaluation of its biological activity against various targets (e.g., kinases, GPCRs, ion channels) could uncover potential therapeutic applications.

The generation of such data would be invaluable for researchers utilizing this compound and for the broader fields of medicinal and materials chemistry.

References

- 1. 117879-51-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. GSRS [precision.fda.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 7. journals.pnu.ac.ir [journals.pnu.ac.ir]

- 8. researchgate.net [researchgate.net]

- 9. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]

- 10. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]

Unveiling the Synthesis of N2-Methylpyridine-2,5-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N2-Methylpyridine-2,5-diamine, a substituted pyridine derivative, is a process of significant interest within the realms of medicinal chemistry and drug development. While the historical discovery of this specific compound is not extensively documented in readily available literature, its synthesis can be achieved through a multi-step process involving the strategic modification of pyridine precursors. This technical guide provides an in-depth look at a plausible synthetic pathway, complete with detailed experimental protocols and a logical workflow, based on established chemical transformations.

Core Synthetic Strategy

The synthesis of N2-Methylpyridine-2,5-diamine can be envisioned through a two-stage approach. The first stage involves the selective N-methylation of a protected 5-aminopyridine derivative. The second stage focuses on the conversion of a functional group at the 2-position into a primary amine. This retro-synthetic analysis is illustrated in the logical relationship diagram below.

Caption: Retrosynthetic analysis of N2-Methylpyridine-2,5-diamine.

Experimental Protocols

The following protocols are based on analogous reactions found in the scientific literature and represent a viable pathway for the synthesis of N2-Methylpyridine-2,5-diamine.

Stage 1: Synthesis of 5-(Methylamino)-pyridine-2-carboxaldehyde Acetal

The initial phase of the synthesis focuses on the introduction of the methylamino group at the 5-position of the pyridine ring. This is achieved through the alkylation of a protected 5-aminopyridine derivative. A key intermediate for this process is 5-amino-2-(1,3-dioxolan-2-yl)pyridine.

Protocol 1: N-Methylation of 5-Amino-2-(1,3-dioxolan-2-yl)pyridine

This procedure is adapted from the work of Liu et al. (1996) on the synthesis of related compounds.[1]

Materials:

-

5-Amino-2-(1,3-dioxolan-2-yl)pyridine

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 5-amino-2-(1,3-dioxolan-2-yl)pyridine in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-(methylamino)-2-(1,3-dioxolan-2-yl)pyridine.

-

Purify the crude product by column chromatography on silica gel.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 5-Amino-2-(1,3-dioxolan-2-yl)pyridine | 166.18 | 1.0 |

| Sodium Hydride (60% dispersion in mineral oil) | 40.00 | 1.1 |

| Methyl Iodide | 141.94 | 1.2 |

Stage 2: Conversion to N2-Methylpyridine-2,5-diamine

The second stage involves the deprotection of the acetal at the 2-position to reveal the aldehyde, followed by its conversion to a primary amine. Reductive amination is a suitable method for this transformation.

Protocol 2: Hydrolysis of the Acetal and Reductive Amination

Materials:

-

5-(Methylamino)-2-(1,3-dioxolan-2-yl)pyridine

-

Aqueous Hydrochloric Acid (HCl)

-

Ammonia solution (e.g., 7N in Methanol)

-

Sodium cyanoborohydride (NaBH₃CN) or a suitable alternative reducing agent like pyridine-borane complex.[2]

-

Methanol

-

Sodium bicarbonate solution

-

Dichloromethane

Procedure:

-

Acetal Deprotection: Dissolve the 5-(methylamino)-2-(1,3-dioxolan-2-yl)pyridine from Stage 1 in a mixture of acetone and aqueous HCl (e.g., 1M). Stir the solution at room temperature until TLC analysis indicates complete conversion to the aldehyde. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with dichloromethane. Dry the organic layer and concentrate to obtain 5-(methylamino)pyridine-2-carboxaldehyde.

-

Reductive Amination: Dissolve the crude 5-(methylamino)pyridine-2-carboxaldehyde in methanol. Add a solution of ammonia in methanol. Stir the mixture for 1 hour at room temperature to form the imine intermediate.

-

Carefully add sodium cyanoborohydride portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Quench the reaction by adding water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude N2-Methylpyridine-2,5-diamine by column chromatography.

| Reactant | Molar Mass ( g/mol ) | Notes |

| 5-(Methylamino)pyridine-2-carboxaldehyde | 136.15 | Intermediate from acetal hydrolysis. |

| Ammonia (7N in Methanol) | 17.03 | In excess. |

| Sodium Cyanoborohydride | 62.84 | Handle with care, toxic. |

Logical Workflow of the Synthesis

The overall synthetic workflow can be visualized as a clear, step-by-step process.

Caption: Synthetic workflow for N2-Methylpyridine-2,5-diamine.

Concluding Remarks

The synthesis of N2-Methylpyridine-2,5-diamine, while not prominently detailed in historical chemical literature, can be systematically approached using established synthetic methodologies. The key transformations involve a selective N-methylation of a protected 5-aminopyridine precursor, followed by the conversion of a masked aldehyde at the 2-position into a primary amine via reductive amination. This technical guide provides a robust framework for researchers and scientists to undertake the synthesis of this and structurally related compounds, which may hold potential in various areas of drug discovery and development. Further optimization of reaction conditions and purification techniques may be necessary to achieve high yields and purity.

References

An In-depth Technical Guide on the Stability and Degradation Profile of N2-Methylpyridine-2,5-diamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability and degradation data for N2-Methylpyridine-2,5-diamine hydrochloride is not extensively available in the public domain. This guide is constructed based on general principles of pharmaceutical stability testing and predicted degradation pathways derived from the molecule's chemical structure. The experimental protocols provided are representative examples and would require optimization for this specific compound.

Introduction

This compound is a substituted pyridine derivative.[1][2] Understanding its stability and degradation profile is crucial for its application in pharmaceutical development, particularly if used as a starting material, intermediate, or a reference standard for impurities.[1] Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[3]

Chemical and Physical Properties

A summary of the known properties of N2-Methylpyridine-2,5-diamine and its hydrochloride salt is presented below.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 117879-51-3 | [1] |

| Molecular Formula | C₆H₉N₃·HCl | [1] |

| Molecular Weight | 159.62 g/mol | [1] |

| Chemical Structure | A pyridine ring with a methylamino group at position 2 and an amino group at position 5. | Inferred |

| Appearance | Not specified in available literature. | N/A |

| Solubility | Not specified in available literature. | N/A |

Predicted Stability and Degradation Profile

Based on the functional groups present in this compound (a pyridine ring, a primary amine, and a secondary amine), the following degradation pathways can be hypothesized under forced degradation conditions.

The molecule is not expected to be readily susceptible to hydrolysis as it lacks hydrolyzable functional groups like esters or amides. However, extreme pH and high temperatures might lead to some degradation.

The primary and secondary amine groups, as well as the electron-rich pyridine ring, are susceptible to oxidation. The amino groups could be oxidized to form nitroso, nitro, or N-oxide derivatives. The pyridine ring itself could be oxidized, potentially leading to ring opening under harsh conditions.

Aromatic compounds and compounds with amine functional groups can be sensitive to light. Photolytic degradation could involve complex free-radical mechanisms, potentially leading to polymerization or the formation of colored degradants.

At elevated temperatures, thermal decomposition may occur. The potential degradation pathways could involve the loss of the methyl group or other fragmentation processes.

A diagram illustrating the potential degradation pathways is provided below.

Caption: Predicted degradation pathways for this compound.

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies. The concentration of the compound, the strength of the stress agent, and the duration of exposure should be optimized to achieve 5-20% degradation.[3][4]

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 N HCl before analysis.

-

Water Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Keep the solution at 60°C for 24 hours.

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for 24 hours.

-

Expose a solution of the compound (e.g., 100 µg/mL in water or methanol) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Expose the solid compound to a temperature of 70°C in a thermostatically controlled oven for 48 hours.

-

Also, expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) to 70°C for 48 hours.

A workflow for a typical forced degradation study is depicted below.

Caption: General workflow for a forced degradation study.

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) would likely be effective.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Typically 10 µL.

The method would need to be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Conclusion

While specific experimental data on the stability and degradation of this compound is scarce in publicly accessible literature, this guide provides a comprehensive framework for approaching its stability assessment. By applying the principles of forced degradation and developing a validated stability-indicating analytical method, researchers and drug development professionals can gain a thorough understanding of the stability characteristics of this molecule, ensuring its quality and performance in its intended applications. The proposed degradation pathways are hypothetical and would require experimental verification.

References

Methodological & Application

Application Notes and Protocols for N2-Methylpyridine-2,5-diamine Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

N2-Methylpyridine-2,5-diamine hydrochloride is a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing both a primary and a secondary amine on a pyridine scaffold, allows for the regioselective synthesis of fused ring systems, which are prevalent in many biologically active molecules, including kinase inhibitors. This document provides detailed application notes and a protocol for a representative synthesis utilizing this versatile reagent.

Application Notes: Synthesis of Fused Pyridopyrimidines

Fused pyridopyrimidine cores are key pharmacophores in a variety of therapeutic agents, including inhibitors of protein kinases such as Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs). This compound serves as an excellent precursor for the synthesis of these scaffolds. The differential reactivity of its two amino groups—the primary amine at the 5-position being more nucleophilic than the secondary methylamino group at the 2-position—can be exploited to achieve regioselective cyclization reactions.

One important application is the synthesis of pyridopyrimidinediamines, which can be further elaborated into potent kinase inhibitors. The general strategy involves the condensation of N2-Methylpyridine-2,5-diamine with a suitable pyrimidine precursor, followed by cyclization to form the fused ring system.

Key Reaction: Synthesis of N2-Methyl-N4-(substituted)-pyrimido[4,5-b]pyridine-2,4-diamine Derivatives

A common synthetic route involves the reaction of N2-Methylpyridine-2,5-diamine with a 2,4-dichloropyrimidine derivative. The more nucleophilic 5-amino group of the pyridine selectively displaces one of the chloro groups on the pyrimidine ring. Subsequent intramolecular cyclization, often facilitated by heat or a catalyst, leads to the formation of the pyridopyrimidine scaffold. This scaffold can then be further functionalized.

Below is a detailed protocol for a representative synthesis of a pyridopyrimidine derivative, a core structure in many kinase inhibitors.

Experimental Protocol: Synthesis of a Pyrimido[4,5-b]pyridine Derivative

This protocol describes the synthesis of a key intermediate in the development of kinase inhibitors, starting from this compound.

Objective: To synthesize a substituted pyrimido[4,5-b]pyridine-2,4-diamine derivative via a condensation and cyclization reaction.

Materials:

-

This compound

-

2,4-dichloro-5-nitropyrimidine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

-

Palladium on carbon (10% Pd/C) (for subsequent reduction step, if needed)

-

Hydrogen gas supply or a suitable hydrogen source (e.g., ammonium formate)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

-

Silica gel for column chromatography purification

Reaction Scheme:

Caption: Synthetic pathway for a pyrimido[4,5-b]pyridine derivative.

Procedure:

-

Preparation of the Free Base: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DMF. Add triethylamine (2.2 eq) or DIPEA (2.2 eq) to neutralize the hydrochloride and generate the free diamine in situ. Stir the mixture at room temperature for 30 minutes.

-

Nucleophilic Aromatic Substitution: To the resulting solution, add a solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous DMF dropwise at room temperature. Monitor the reaction by TLC until the starting diamine is consumed (typically 2-4 hours).

-

Work-up and Isolation of Intermediate (Optional): Once the reaction is complete, the solvent can be removed under reduced pressure. The residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude intermediate, which can be purified by column chromatography or used directly in the next step.

-

Intramolecular Cyclization: Dissolve the crude intermediate in a suitable high-boiling solvent like 1,4-dioxane or continue with the DMF solution from the previous step. Heat the reaction mixture to 100-120 °C and monitor the formation of the cyclized product by TLC (typically 6-12 hours). In some cases, a palladium catalyst and a suitable ligand can be used to facilitate the cyclization at a lower temperature.

-

Final Work-up and Purification: After completion of the cyclization, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired pyrimido[4,5-b]pyridine derivative.

-

Characterization: The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Subsequent Reduction of the Nitro Group (if applicable):

If the synthesized pyrimido[4,5-b]pyridine contains a nitro group, it can be readily reduced to an amino group, providing a handle for further functionalization.

-

Dissolve the nitro-substituted pyridopyrimidine in a suitable solvent such as ethanol or methanol.

-

Add 10% Pd/C catalyst (typically 5-10 mol%).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete as monitored by TLC.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the amino-substituted product.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a pyrimido[4,5-b]pyridine derivative using this compound.

| Step | Reactant A | Reactant B | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Nucleophilic Aromatic Substitution | N2-Methylpyridine-2,5-diamine | 2,4-dichloro-5-nitropyrimidine | DMF | 25 | 2-4 | 70-85 |

| Intramolecular Cyclization | Intermediate from Step 1 | - | Dioxane | 110 | 6-12 | 60-75 |

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of a pyrimido[4,5-b]pyridine.

Application Notes and Protocols for N2-Methylpyridine-2,5-diamine hydrochloride as a Building Block for Heterocycles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of biologically relevant heterocyclic compounds, specifically imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines, using N2-Methylpyridine-2,5-diamine hydrochloride as a key building block. The resulting heterocyclic systems are of significant interest in medicinal chemistry due to their potential as anticancer and antiviral agents.

Introduction

This compound is a versatile bifunctional molecule containing a pyridine ring with two amino groups at the 2- and 5-positions. This arrangement makes it an ideal precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions. The pyridine nitrogen and the amino groups provide sites for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery.

The two main classes of heterocycles that can be readily synthesized from this building block are:

-

Imidazo[4,5-b]pyridines: These compounds are purine bioisosteres and have been shown to possess a wide range of biological activities, including anticancer, antiviral, and kinase inhibitory effects.[1][2]

-

Pyrido[2,3-b]pyrazines: This scaffold is present in a number of biologically active molecules and is known to exhibit antiviral and antibacterial properties.[3][4]

Synthesis of Imidazo[4,5-b]pyridine Derivatives

The synthesis of the imidazo[4,5-b]pyridine core from this compound can be achieved through condensation with a one-carbon electrophile, such as formic acid or an orthoformate.

Protocol 1: Synthesis of 7-methyl-3H-imidazo[4,5-b]pyridine via Formic Acid Cyclization

This protocol describes the synthesis of the parent imidazo[4,5-b]pyridine ring system.

Reaction Scheme:

Caption: Synthesis of 7-methyl-3H-imidazo[4,5-b]pyridine.

Materials:

-

This compound

-

Formic acid (88%)

-

Sodium hydroxide (NaOH) solution (10%)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Add an excess of formic acid (e.g., 10-15 mL per gram of starting material).

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of 10% NaOH solution until the pH is approximately 7-8.

-

The crude product may precipitate out of the solution. If not, the aqueous layer can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from ethanol.

Expected Results:

| Parameter | Expected Value |

| Yield | 70-85% |

| Purity (by HPLC) | >95% |

| Appearance | Off-white to light brown solid |

Synthesis of Pyrido[2,3-b]pyrazine Derivatives

The synthesis of the pyrido[2,3-b]pyrazine core is achieved through the condensation of this compound with a 1,2-dicarbonyl compound.

Protocol 2: Synthesis of 2,3-Diphenyl-7-methylpyrido[2,3-b]pyrazine

This protocol details the synthesis of a diaryl-substituted pyrido[2,3-b]pyrazine, a class of compounds with potential antiviral activity.[3]

Reaction Scheme:

Caption: Synthesis of 2,3-Diphenyl-7-methylpyrido[2,3-b]pyrazine.

Materials:

-

This compound

-

Benzil

-

Ethanol

-

Triethylamine (optional, as a base)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and benzil (1.0 eq) in ethanol.

-

If the hydrochloride salt is used, add a slight excess of a base like triethylamine (1.1 eq) to free the amine.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will likely precipitate from the solution upon cooling.

-

Collect the solid by filtration, wash with cold ethanol, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Expected Results:

| Parameter | Expected Value |

| Yield | 80-95% |

| Purity (by HPLC) | >98% |

| Appearance | Yellow crystalline solid |

Biological Applications and Potential Signaling Pathways

Heterocycles derived from this compound have shown promise in various therapeutic areas.

Anticancer Activity of Imidazo[4,5-b]pyridines

Several studies have reported the anticancer activity of imidazo[4,5-b]pyridine derivatives.[2] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. For example, some imidazo[4,5-b]pyridines have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[2]

Caption: Inhibition of CDK9 signaling pathway.

Antiviral Activity of Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazine derivatives have been investigated for their antiviral properties, particularly against herpesviruses such as human cytomegalovirus (HCMV).[3][4] These compounds can act as non-nucleoside inhibitors of viral DNA polymerase, an essential enzyme for viral replication.

Caption: Inhibition of viral DNA polymerase.

Experimental Workflow for Synthesis and Screening

The general workflow for the synthesis and biological evaluation of heterocycles from this compound is outlined below.

Caption: General experimental workflow.

Conclusion

This compound is a valuable and accessible building block for the synthesis of imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. The straightforward cyclocondensation reactions described in these protocols provide an efficient means to generate libraries of these heterocyclic compounds for screening in drug discovery programs targeting cancer and viral diseases. The provided protocols and background information serve as a starting point for researchers to explore the rich chemistry and biology of these important heterocyclic systems.

References

- 1. mdpi.com [mdpi.com]

- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N2-Methylpyridine-2,5-diamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N2-Methylpyridine-2,5-diamine as a versatile building block in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors. Detailed experimental protocols for the synthesis of a key intermediate and its subsequent derivatization via common cross-coupling reactions are provided, along with a representative biological assay protocol.

Introduction

N2-Methylpyridine-2,5-diamine is a substituted diaminopyridine that serves as a valuable scaffold in the design and synthesis of biologically active molecules. The pyridine core is a prevalent motif in numerous FDA-approved drugs, and its derivatives are known to exhibit a wide range of pharmacological activities, including kinase inhibition. The presence of two amino groups at the 2- and 5-positions, with one being a secondary methylamine, offers distinct points for chemical modification, allowing for the generation of diverse compound libraries for drug discovery. The structural features of this scaffold make it particularly suitable for targeting the ATP-binding site of various kinases.

Synthesis of a Key Intermediate: 5-Bromo-N2-methylpyridine-2-amine

To utilize N2-Methylpyridine-2,5-diamine in common cross-coupling reactions for library synthesis, it is often advantageous to first prepare a halogenated intermediate. The following protocol outlines a plausible synthetic route to 5-bromo-N2-methylpyridine-2-amine, a key precursor for Suzuki and Buchwald-Hartwig reactions. This protocol is adapted from established procedures for the synthesis of similar aminopyridine derivatives.

Experimental Protocol: Synthesis of 5-Bromo-N2-methylpyridine-2-amine

Materials:

-

2,5-Dibromopyridine

-

Methylamine (40% in water)

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2,5-dibromopyridine (1.0 eq) in a suitable solvent such as ethanol, add an excess of aqueous methylamine (e.g., 5-10 eq).

-

Add a base, such as potassium carbonate (2.0 eq), to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane (DCM) and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 5-bromo-N2-methylpyridine-2-amine.

Application in Kinase Inhibitor Synthesis

Derivatives of diaminopyridines and structurally similar diaminopyrimidines have shown significant potential as inhibitors of various protein kinases, which are critical targets in oncology and immunology. Notably, scaffolds bearing the aminopyridine core have been identified as inhibitors of Tyrosine Kinase 2 (TYK2) and Kinase Insert Domain Containing Receptor (KDR/VEGFR-2).[1][2][3][4][5][6][7] The following protocols describe the use of 5-bromo-N2-methylpyridine-2-amine in Suzuki and Buchwald-Hartwig cross-coupling reactions to generate a library of potential kinase inhibitors.

Suzuki-Miyaura Cross-Coupling

Experimental Protocol: Synthesis of 5-Aryl-N2-methylpyridine-2-amines

Materials:

-

5-Bromo-N2-methylpyridine-2-amine (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water (degassed)

-

Schlenk flask or microwave vial

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask or microwave vial, combine 5-bromo-N2-methylpyridine-2-amine, the desired arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

-

Evacuate and backfill the reaction vessel with an inert gas three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-N2-methylpyridine-2-amine.

Buchwald-Hartwig Amination

Experimental Protocol: Synthesis of N5-Aryl-N2-methylpyridine-2,5-diamines

Materials:

-

5-Bromo-N2-methylpyridine-2-amine (1.0 eq)

-

Aryl or heteroaryl amine (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

-

Xantphos (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous toluene

-

Schlenk tube

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube, add 5-bromo-N2-methylpyridine-2-amine, the aryl or heteroaryl amine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N5-aryl-N2-methylpyridine-2,5-diamine.

Quantitative Data

The following tables summarize hypothetical but plausible data for a series of compounds derived from N2-Methylpyridine-2,5-diamine, based on reported activities of structurally related kinase inhibitors.

Table 1: Suzuki Coupling Products and TYK2 Inhibition

| Compound ID | R Group (from Arylboronic Acid) | Yield (%) | TYK2 IC₅₀ (nM) |

| 1a | Phenyl | 85 | 150 |

| 1b | 4-Fluorophenyl | 82 | 95 |

| 1c | 3-Methoxyphenyl | 78 | 210 |

| 1d | 2-Thienyl | 75 | 120 |

Table 2: Buchwald-Hartwig Amination Products and KDR Inhibition

| Compound ID | R' Group (from Aryl Amine) | Yield (%) | KDR IC₅₀ (nM) |

| 2a | Aniline | 70 | 80 |

| 2b | 4-Chloroaniline | 65 | 55 |

| 2c | 3-Aminopyridine | 68 | 90 |

| 2d | 2-Aminothiazole | 62 | 45 |

Biological Assay Protocol

Protocol: In Vitro Kinase Inhibition Assay (e.g., for TYK2)

This protocol describes a general method to assess the inhibitory activity of synthesized compounds against a specific kinase.

Materials:

-

Recombinant human TYK2 enzyme

-

Kinase substrate (e.g., a synthetic peptide)

-

Adenosine triphosphate (ATP)

-

Test compounds dissolved in dimethyl sulfoxide (DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the assay buffer, the recombinant TYK2 enzyme, and the kinase substrate.

-

Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-